molecular formula C8H5ClN2O2 B1425867 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-45-2

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1425867
CAS No.: 1020038-45-2
M. Wt: 196.59 g/mol
InChI Key: QFNSWDDDFOYNCW-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a chlorine atom at the 8th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives can be employed, utilizing 8-aminoimidazo[1,2-a]pyridine as a directing group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve specific solvents, temperatures, and reaction times optimized for each type of reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can modify the carboxylic acid group or other parts of the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its chlorine atom at the 8th position and carboxylic acid group at the 2nd position make it particularly suitable for certain types of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNSWDDDFOYNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717268
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020038-45-2
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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